
5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride is a chemical compound known for its unique structure and properties It contains a trifluoromethoxy group, which is often associated with enhanced biological activity and stability in various chemical environments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of aniline derivatives, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactive nature of the halogenated intermediates.
化学反応の分析
Types of Reactions
5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while coupling reactions can produce complex aromatic compounds.
科学的研究の応用
5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Agrochemicals: The compound’s stability and reactivity make it suitable for use in the synthesis of agrochemical products.
作用機序
The mechanism of action of 5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-Iodo-2-(trifluoromethoxy)aniline
- 5-Chloro-2-iodo-4-(trifluoromethoxy)aniline
- 2-Fluoro-5-(trifluoromethoxy)aniline
Uniqueness
5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity
特性
分子式 |
C7H5Cl2F3INO |
|---|---|
分子量 |
373.92 g/mol |
IUPAC名 |
5-chloro-4-iodo-2-(trifluoromethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C7H4ClF3INO.ClH/c8-3-1-5(13)6(2-4(3)12)14-7(9,10)11;/h1-2H,13H2;1H |
InChIキー |
QWMLTSIFTSRNPU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)I)OC(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


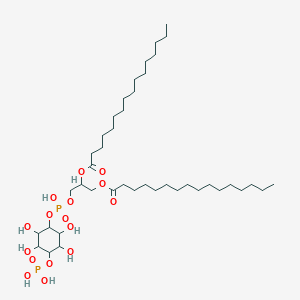
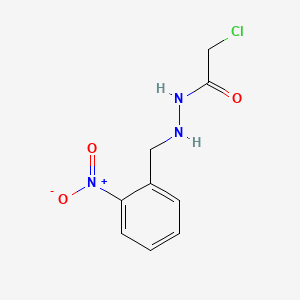
![Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12311000.png)
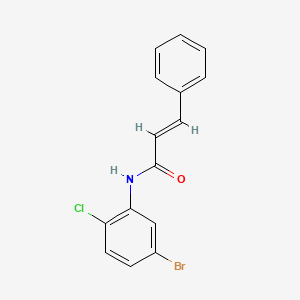
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)
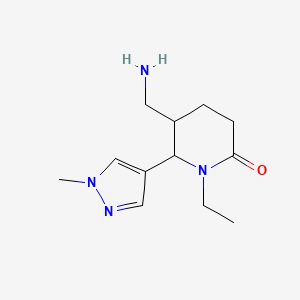
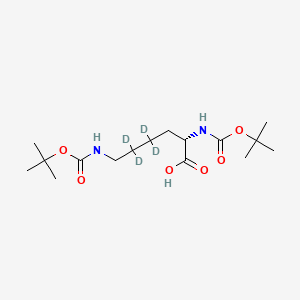
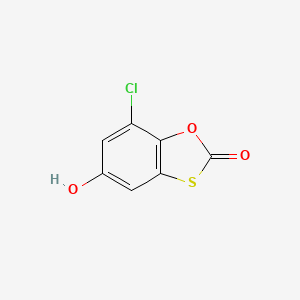

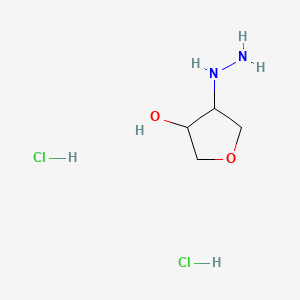


![1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)

